2-Amino-2-chloropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-chloropropanoic acid is an organic compound with the molecular formula C3H6ClNO2 It is a derivative of alanine, where the hydrogen atom on the alpha carbon is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
From Alanine: One common method to synthesize 2-amino-2-chloropropanoic acid involves the diazotization of L-alanine in the presence of hydrochloric acid. The reaction mixture is cooled to 0°C, and a solution of sodium nitrite is added dropwise.
Chlorination of Propionic Acid: Another method involves the chlorination of propionic acid in the presence of propionic anhydride.
Industrial Production Methods
Industrial production methods typically involve large-scale chlorination processes, where propionic acid is chlorinated in the presence of specific catalysts and under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: 2-Amino-2-chloropropanoic acid can undergo reduction reactions.
Cyclization: The compound can undergo cyclization reactions.
Common Reagents and Conditions
Reducing Agents: Lithium aluminium hydride is commonly used for reduction reactions.
Bases: Potassium hydroxide is used for cyclization reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products
2-Amino-2-chloropropanol: Formed by reduction.
Epoxides: Formed by cyclization.
Substituted Derivatives: Formed by substitution reactions.
Scientific Research Applications
2-Amino-2-chloropropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-2-chloropropanoic acid involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloropropionic Acid: Similar in structure but lacks the amino group.
Chloroacetic Acid: Another chlorinated carboxylic acid but with different properties and applications.
Uniqueness
2-Amino-2-chloropropanoic acid is unique due to the presence of both an amino group and a chlorine atom on the same carbon. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C3H6ClNO2 |
---|---|
Molecular Weight |
123.54 g/mol |
IUPAC Name |
2-amino-2-chloropropanoic acid |
InChI |
InChI=1S/C3H6ClNO2/c1-3(4,5)2(6)7/h5H2,1H3,(H,6,7) |
InChI Key |
YIQPUJZXAGQSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)(N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.